molecular formula C21H26FN3O4S B2539560 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide CAS No. 897613-69-3

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide

Cat. No.: B2539560
CAS No.: 897613-69-3
M. Wt: 435.51
InChI Key: ZIHJOENPSWMZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action of this compound is not specified, it is known that similar compounds have been studied as inhibitors of human Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Safety and Hazards

The compound is not intended for human or veterinary use and is for research use only.

Future Directions

The compound and its analogues could be further studied for their inhibitory effects on ENTs. This could lead to the development of more selective inhibitors for ENT2, which could have significant implications in the field of chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-17(29-18-7-3-2-4-8-18)21(26)23-11-16-30(27,28)25-14-12-24(13-15-25)20-10-6-5-9-19(20)22/h2-10,17H,11-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHJOENPSWMZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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